(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine
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Overview
Description
(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine typically involves the protection of the amino group, followed by the introduction of the benzyloxycarbonyl group. The hydroxymethyl group is then introduced, and the methanesulfonyloxy group is added through a substitution reaction. Common reagents used in these steps include methanol, methyl formate, and various protecting groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the benzyloxycarbonyl group to a primary amine.
Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the methanesulfonyloxy group can produce various substituted pyrrolidines .
Scientific Research Applications
(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine involves its interaction with specific molecular targets. The compound acts as a chiral auxiliary, controlling the stereochemistry of reactions by selectively reacting with one of the reactants. This selective interaction allows for the precise control of the stereochemical outcome of the reaction.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methylproline: This compound shares a similar pyrrolidine core but differs in the substituents attached to the ring.
(2S,4R)-4-ethylproline: Another similar compound with an ethyl group instead of the methanesulfonyloxy group.
Uniqueness
(2S,4R)-1-benzyloxycarbonyl-2-hydroxymethyl-4-methanesulfonyloxypyrrolidine is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry .
Properties
CAS No. |
117811-79-7 |
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Molecular Formula |
C14H19NO6S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
benzyl (2S,4R)-2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO6S/c1-22(18,19)21-13-7-12(9-16)15(8-13)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
QQGZOHNKVFKZOS-QWHCGFSZSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO |
Canonical SMILES |
CS(=O)(=O)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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